molecular formula C11H18N4O2S B5523028 2-(4-morpholinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 132304-38-2

2-(4-morpholinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B5523028
CAS No.: 132304-38-2
M. Wt: 270.35 g/mol
InChI Key: QHGQNVROJRSFMO-UHFFFAOYSA-N
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Description

2-(4-morpholinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide, also known as MPPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MPPT is a thiadiazole derivative that has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research has demonstrated that derivatives similar to 2-(4-morpholinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide possess significant antimicrobial and antifungal activities. For instance, a study by Gul et al. (2017) on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives showed promising antimicrobial and hemolytic activity against selected microbial species, indicating the potential for these compounds in developing new antimicrobial agents (Gul et al., 2017).

Synthesis and Evaluation of Novel Compounds

The synthesis of novel chemical entities derived from this compound has been a focus of research, aiming to explore their potential pharmacological properties. A study highlighted the synthesis of novel thiadiazole derivatives with potential antidiabetic efficacy in animal models, showcasing the versatility of thiadiazole compounds in therapeutic applications (Rao et al., 2012).

Antitubercular and Antifungal Activity

Further investigations into thiadiazole derivatives have revealed their potential in antitubercular and antifungal applications. Research conducted by Syed et al. (2013) on novel imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated significant activity against both antitubercular and antifungal strains, underscoring the therapeutic potential of these compounds in treating infectious diseases (Syed et al., 2013).

Glutaminase Inhibition for Cancer Therapy

The exploration of thiadiazole derivatives as glutaminase inhibitors represents another promising application. A study by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs revealed their potency in inhibiting glutaminase, suggesting a potential role in cancer therapy by targeting glutamine metabolism in cancer cells (Shukla et al., 2012).

Broad-Spectrum Antifungal Agents

The development of broad-spectrum antifungal agents is another critical area of research. Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as effective against a range of fungal species, including Candida and Aspergillus, highlighting the potential of these compounds in addressing fungal infections (Bardiot et al., 2015).

Properties

IUPAC Name

2-morpholin-4-yl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2S/c1-2-3-10-13-14-11(18-10)12-9(16)8-15-4-6-17-7-5-15/h2-8H2,1H3,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGQNVROJRSFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40157486
Record name 4-Morpholineacetamide, N-(5-propyl-1,3,4-thiadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132304-38-2
Record name N-(5-Propyl-1,3,4-thiadiazol-2-yl)-4-morpholineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132304-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholineacetamide, N-(5-propyl-1,3,4-thiadiazol-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132304382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Morpholineacetamide, N-(5-propyl-1,3,4-thiadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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